molecular formula C20H18FNO2 B15282040 1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone

1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone

Cat. No.: B15282040
M. Wt: 323.4 g/mol
InChI Key: PRCIJLPZXSCLLP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone is a synthetic organic compound with a complex structure It features a pyridinone core substituted with fluorophenyl, hydroxy, isopropyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl, hydroxy, isopropyl, and phenyl groups through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to modify the pyridinone core or other substituents.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under conditions like heating or using catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone is unique due to its specific substitution pattern on the pyridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-hydroxy-3-phenyl-6-propan-2-ylpyridin-2-one

InChI

InChI=1S/C20H18FNO2/c1-13(2)17-12-18(23)19(14-6-4-3-5-7-14)20(24)22(17)16-10-8-15(21)9-11-16/h3-13,23H,1-2H3

InChI Key

PRCIJLPZXSCLLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C3=CC=CC=C3)O

Origin of Product

United States

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